Cas no 1508545-54-7 (N,2,2-trimethyl-3-phenoxycyclobutan-1-amine)

N,2,2-trimethyl-3-phenoxycyclobutan-1-amine structure
1508545-54-7 structure
Product Name:N,2,2-trimethyl-3-phenoxycyclobutan-1-amine
CAS No:1508545-54-7
MF:C13H19NO
MW:205.296063661575
MDL:MFCD21757526
CID:4602985
PubChem ID:66359140
Update Time:2025-10-29

N,2,2-trimethyl-3-phenoxycyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • N,2,2-trimethyl-3-phenoxycyclobutan-1-amine
    • Z2047228124
    • MDL: MFCD21757526
    • Inchi: 1S/C13H19NO/c1-13(2)11(14-3)9-12(13)15-10-7-5-4-6-8-10/h4-8,11-12,14H,9H2,1-3H3
    • InChI Key: AUBPIXRPSSUKAZ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1CC(C1(C)C)NC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 209
  • XLogP3: 2.9
  • Topological Polar Surface Area: 21.3

N,2,2-trimethyl-3-phenoxycyclobutan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B642835-10mg
N,2,2-trimethyl-3-phenoxycyclobutan-1-amine
1508545-54-7
10mg
$ 50.00 2022-06-07
TRC
B642835-50mg
N,2,2-trimethyl-3-phenoxycyclobutan-1-amine
1508545-54-7
50mg
$ 210.00 2022-06-07
TRC
B642835-100mg
N,2,2-trimethyl-3-phenoxycyclobutan-1-amine
1508545-54-7
100mg
$ 295.00 2022-06-07
Enamine
EN300-213020-0.05g
N,2,2-trimethyl-3-phenoxycyclobutan-1-amine
1508545-54-7 95%
0.05g
$182.0 2023-11-13
Enamine
EN300-213020-0.1g
N,2,2-trimethyl-3-phenoxycyclobutan-1-amine
1508545-54-7 95%
0.1g
$272.0 2023-11-13
Enamine
EN300-213020-0.25g
N,2,2-trimethyl-3-phenoxycyclobutan-1-amine
1508545-54-7 95%
0.25g
$389.0 2023-11-13
Enamine
EN300-213020-0.5g
N,2,2-trimethyl-3-phenoxycyclobutan-1-amine
1508545-54-7 95%
0.5g
$613.0 2023-11-13
Enamine
EN300-213020-1.0g
N,2,2-trimethyl-3-phenoxycyclobutan-1-amine
1508545-54-7 95%
1g
$785.0 2023-05-31
Enamine
EN300-213020-2.5g
N,2,2-trimethyl-3-phenoxycyclobutan-1-amine
1508545-54-7 95%
2.5g
$1539.0 2023-11-13
Enamine
EN300-213020-5.0g
N,2,2-trimethyl-3-phenoxycyclobutan-1-amine
1508545-54-7 95%
5g
$2277.0 2023-05-31

Additional information on N,2,2-trimethyl-3-phenoxycyclobutan-1-amine

Introduction to N,2,2-trimethyl-3-phenoxycyclobutan-1-amine (CAS No. 1508545-54-7)

N,2,2-trimethyl-3-phenoxycyclobutan-1-amine, identified by the Chemical Abstracts Service (CAS) number 1508545-54-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its cyclobutane core and phenolic substituent, has garnered attention due to its unique structural features and potential biological activities. The trimethyl group at the nitrogen position and the phenoxycyclobutane scaffold contribute to its distinct chemical properties, making it a promising candidate for further investigation in drug discovery and development.

The synthesis of N,2,2-trimethyl-3-phenoxycyclobutan-1-amine involves a series of well-defined chemical transformations that highlight the ingenuity of modern organic synthesis. The introduction of the phenoxycyclobutane moiety requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition metal catalysis and asymmetric synthesis have been employed to achieve the desired stereochemistry, underscoring the compound's synthetic challenge and complexity.

Recent studies have begun to explore the pharmacological potential of N,2,2-trimethyl-3-phenoxycyclobutan-1-amine. Its unique structural motif suggests interactions with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Preliminary in vitro assays have indicated that this compound exhibits modulatory effects on certain key signaling pathways, which are relevant to diseases such as inflammation and neurodegeneration. These findings have sparked further interest in elucidating its mechanism of action and therapeutic applications.

The cyclobutane ring in N,2,2-trimethyl-3-phenoxycyclobutan-1-amine is known for its rigidity, which can enhance binding affinity to biological targets by restricting conformational flexibility. Additionally, the presence of the phenoxyl group introduces polarity and hydrogen bonding capabilities, further influencing its interactions with proteins and nucleic acids. These structural features make it an attractive scaffold for designing molecules with tailored biological activities.

In the realm of drug discovery, the development of novel molecular entities often relies on libraries of compounds that exhibit diverse chemical properties. N,2,2-trimethyl-3-phenoxycyclobutan-1-amine fits well into this category, offering a unique combination of structural elements that may confer advantages over existing therapeutic agents. Its potential as a lead compound has prompted researchers to explore derivatives with modified substituents to optimize pharmacokinetic profiles and target specificity.

The exploration of N,2,2-trimethyl-3-phenoxycyclobutan-1-amine also intersects with computational chemistry and molecular modeling techniques. These tools have been instrumental in predicting how the compound might interact with biological targets at the atomic level. By leveraging high-performance computing resources, scientists can simulate binding affinities and identify key residues involved in drug-receptor interactions. Such insights are crucial for guiding experimental efforts and refining lead optimization strategies.

As research progresses, the integration of interdisciplinary approaches will be essential for unlocking the full potential of N,2,2-trimethyl-3-phenoxycyclobutan-1-amine. Collaborations between synthetic chemists, biochemists, pharmacologists, and computational scientists will foster a comprehensive understanding of its properties and applications. This holistic perspective is vital for translating laboratory discoveries into tangible therapeutic benefits for patients worldwide.

The future prospects for N,2,2-trimethyl-3-phenoxycyclobutan-1-amine are promising, given its unique structural attributes and preliminary biological activity. Continued investigation into its pharmacological effects will be critical for determining its suitability for clinical development. Additionally, advancements in synthetic methodologies may enable more efficient production scales, making it economically viable for industrial applications.

In conclusion, N, 2 , 2 -trimethyl - 3 - phenoxycyclobutan - 1 - amine (CAS No . 1508545 - 54 - 7 ) represents a compelling example of how structural innovation can drive pharmaceutical discovery . Its complex architecture , coupled with promising biological properties , positions it as a valuable asset in the quest for novel therapeutics . As research efforts continue , this compound is poised to make significant contributions to both academic science and medical practice .

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd